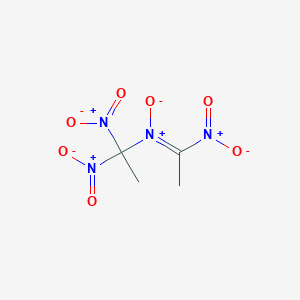
1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium is a chemical compound with the molecular formula C₄H₆N₄O₇ It is known for its unique structure, which includes nitro groups and an oxido-azanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium typically involves the nitration of suitable precursors under controlled conditions. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The temperature and reaction time are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amino derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug development.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium involves its interaction with molecular targets through its nitro and oxido-azanium groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro groups and the presence of the oxido-azanium moiety.
Comparison with Similar Compounds
Similar Compounds
1,1-Dinitroethane: Similar in structure but lacks the oxido-azanium group.
1-Nitropropane: Contains a nitro group but has a different carbon backbone.
Nitroethane: A simpler nitro compound with fewer nitro groups.
Uniqueness
1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium is unique due to its combination of nitro groups and the oxido-azanium moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
5448-02-2 |
|---|---|
Molecular Formula |
C4H6N4O7 |
Molecular Weight |
222.11 g/mol |
IUPAC Name |
N-(1,1-dinitroethyl)-1-nitroethanimine oxide |
InChI |
InChI=1S/C4H6N4O7/c1-3(6(10)11)5(9)4(2,7(12)13)8(14)15/h1-2H3/b5-3- |
InChI Key |
CXYHIMCZGNWYBE-HYXAFXHYSA-N |
Isomeric SMILES |
C/C(=[N+](\C(C)([N+](=O)[O-])[N+](=O)[O-])/[O-])/[N+](=O)[O-] |
Canonical SMILES |
CC(=[N+](C(C)([N+](=O)[O-])[N+](=O)[O-])[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















